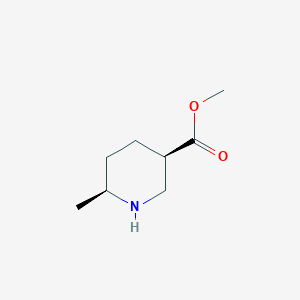

Methyl cis-2-methylpiperidine-5-carboxylate

描述

Methyl cis-2-methylpiperidine-5-carboxylate is a piperidine derivative characterized by a six-membered saturated ring with a methyl group at the 2-position and a methyl ester at the 5-position in the cis configuration. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their applications in medicinal chemistry, catalysis, and material science. The stereochemistry (cis vs. trans) and substituent positions significantly influence its physicochemical properties and reactivity. Piperidine derivatives are particularly valued for their conformational flexibility and ability to engage in hydrogen bonding, making them versatile intermediates in organic synthesis .

属性

IUPAC Name |

methyl (3R,6S)-6-methylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-3-4-7(5-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUGGHOVBBTHCD-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl cis-2-methylpiperidine-5-carboxylate (MCMPC) is a compound belonging to the piperidine family, characterized by its unique molecular structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of MCMPC, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MCMPC has the molecular formula and a molecular weight of approximately 157.21 g/mol. The compound features a six-membered piperidine ring with a methyl group at the second carbon and a carboxylate group at the fifth position, which contributes to its distinctive properties and potential applications in medicinal chemistry.

Interaction with Biological Targets

Preliminary studies indicate that MCMPC may interact with various biological targets, particularly receptors involved in neurotransmission. These interactions could potentially influence mood and cognition, suggesting that MCMPC might possess neuroactive properties.

The exact mechanism of action of MCMPC remains to be fully elucidated. However, it is hypothesized that its structural characteristics allow it to function as a ligand for specific receptors or enzymes, modulating their activity and influencing various biochemical pathways.

Case Studies and Experimental Data

- Neurotransmitter Receptor Binding : Research has demonstrated that compounds similar to MCMPC can exhibit binding affinities for neurotransmitter receptors such as serotonin and dopamine receptors. For instance, studies on related piperidine derivatives have shown promising results in modulating these receptors, which are crucial for regulating mood and behavior .

- Inhibitory Activity : In a study focused on monoamine oxidase (MAO) inhibitors, piperidine derivatives exhibited varying degrees of inhibitory activity against MAO-A and MAO-B. Although specific data on MCMPC is limited, it is reasonable to infer that its structural analogs may exhibit similar inhibitory profiles, which could be beneficial in treating mood disorders .

- Synthesis and Biological Testing : A recent synthesis of various regio- and diastereoisomers of methyl-substituted piperidines highlighted the potential for MCMPC derivatives to be developed as novel therapeutic agents. The study emphasized the importance of stereochemistry in determining biological activity .

Comparative Analysis with Related Compounds

To better understand the uniqueness of MCMPC, a comparative analysis with other piperidine derivatives is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 2-methylpiperidine-1-carboxylate | Structure | Different position of carboxylate group |

| Ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate | Structure | Contains an aromatic substituent, enhancing lipophilicity |

| Benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate | Structure | Features a bulky tert-butoxycarbonyl group, affecting sterics and reactivity |

This table illustrates how MCMPC stands out due to its specific stereochemistry and functional groups, influencing its reactivity and biological activity compared to other compounds in this category.

科学研究应用

Scientific Research Applications

Methyl cis-2-methylpiperidine-5-carboxylate has been investigated for multiple scientific applications:

Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to interact with biological targets, making it a potential candidate for drug development. Research has shown that derivatives of piperidine can exhibit significant biological activities, including enzyme inhibition and receptor modulation .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. It can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution, allowing chemists to create diverse derivatives with tailored properties .

Agrochemicals

The compound is also explored in the production of agrochemicals. Its ability to modify biological pathways makes it useful in developing herbicides and pesticides that target specific plant processes without affecting non-target species.

Inhibitory Activity on Monoamine Oxidase

A study evaluated the effects of various piperidine derivatives on monoamine oxidase (MAO) activity. While specific data on this compound was limited, related compounds demonstrated promising inhibition profiles, suggesting potential applications in treating mood disorders .

Synthesis and Biological Evaluation

Research focusing on the synthesis of methyl-substituted piperidines has highlighted their biological properties. Systematic synthesis allows for detailed pharmacological evaluations that can lead to new therapeutic agents .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs in Piperidine Derivatives

Methyl (2S,3S)-2-methylpiperidine-3-carboxylate

- Structure : Piperidine ring with methyl at 2-position and ester at 3-position (stereochemistry: 2S,3S).

- This positional change may reduce steric hindrance near the nitrogen atom, affecting its nucleophilicity in reactions .

Methyl 4-hydroxypiperidine-2-carboxylate (CAS 7512-17-6)

- Structure : Hydroxyl group at 4-position and ester at 2-position.

- Key Differences : The hydroxyl group introduces polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. However, the ester at position 2 may limit ring flexibility compared to the 5-position in the target compound .

Ethyl (S,Z)-5-((benzyloxy)imino)piperidine-2-carboxylate

- Structure: Ethyl ester at 2-position and benzyloxy-imino group at 5-position.

- The absence of a methyl group at position 2 reduces steric effects compared to the target compound .

Pyridine and Pyrimidine Derivatives

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

- Structure : Aromatic pyridine ring with chloro, trifluoromethyl, and ester substituents.

- Key Differences : The aromatic ring increases rigidity and electron-withdrawing effects, enhancing stability but reducing conformational flexibility. The trifluoromethyl group introduces strong electronegativity, altering reactivity in nucleophilic substitutions compared to piperidine derivatives .

2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8)

- Structure : Pyrimidine ring with chloro, methyl, and carboxylic acid groups.

- Key Differences : The carboxylic acid group increases acidity (pKa ~2-3) compared to esters (pKa ~5-6), affecting solubility and ionic interactions. The pyrimidine core is planar, enabling stacking interactions absent in piperidine systems .

Bicyclic and Fused-Ring Analogs

(±)-cis-Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate

- Structure : Bicyclic decahydro-naphthyridine with a sulfanylidene group and ethyl ester.

- Key Differences : The fused-ring system imposes greater rigidity and steric constraints, limiting applications in dynamic binding processes. The sulfanylidene group introduces sulfur-based reactivity, differing from the oxygen-dominated chemistry of the target compound .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Compounds

| Compound Name | Core Structure | Substituents | Key Properties |

|---|---|---|---|

| Methyl cis-2-methylpiperidine-5-carboxylate | Piperidine | 2-methyl, 5-ester (cis) | Flexible, moderate polarity, H-bonding |

| Methyl 4-hydroxypiperidine-2-carboxylate | Piperidine | 4-hydroxy, 2-ester | High polarity, enhanced solubility |

| Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | Pyridine | 3-Cl, 5-CF3, 2-ester | Aromatic, electron-deficient, stable |

| (±)-cis-Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate | Naphthyridine | Sulfanylidene, 6-ester | Rigid, sulfur-reactive |

准备方法

Hydrolysis and Esterification Route Starting from 4-Methyl-2-cyanopiperidine

One well-documented synthetic approach involves the hydrolysis of 4-methyl-2-cyanopiperidine followed by esterification to obtain the methyl ester derivative. Although this method is more commonly reported for ethyl esters, it can be adapted for methyl esters with appropriate alcohol choice.

Step 1: Hydrolysis of 4-methyl-2-cyanopiperidine

The starting material 4-methyl-2-cyanopiperidine is refluxed with hydrochloric acid to hydrolyze the nitrile group, yielding 4-methyl-2-piperidinecarboxylic acid hydrochloride. This step is performed under acidic aqueous conditions and elevated temperature to ensure complete conversion.Step 2: Esterification

The resulting carboxylic acid hydrochloride is esterified using methanol (instead of ethanol, to obtain methyl ester) in the presence of an activating agent such as thionyl chloride. The reaction is typically conducted under reflux to drive the esterification to completion.Step 3: Diastereomeric Separation

The reaction mixture contains cis and trans isomers of methyl 2-methylpiperidine-5-carboxylate hydrochloride. A mixture of methyl tert-butyl ether and methanol can be used to selectively precipitate the cis isomer as a solid, which can be filtered off. The mother liquor contains the trans isomer.Step 4: Resolution

The cis isomer can be purified further by resolution using chiral acids such as L-tartaric acid to obtain stereochemically pure methyl cis-2-methylpiperidine-5-carboxylate.

This method is advantageous due to its relatively mild conditions, cost-effectiveness, and scalability for industrial production. It avoids the use of expensive chiral catalysts and hazardous hydrogenation steps.

Asymmetric Hydrogenation Using Chiral Catalysts

Another approach reported in the literature involves asymmetric hydrogenation of pyridine derivatives to obtain the desired stereochemistry in the piperidine ring.

- Catalysts: Chiral rhodium complexes are employed to achieve high enantioselectivity in the hydrogenation of 2-methylpyridine-5-carboxylate derivatives.

- Process: The pyridine ester is subjected to hydrogenation under controlled pressure and temperature in the presence of the chiral catalyst.

- Limitations: While this method can provide high stereoselectivity, it suffers from high catalyst costs and safety concerns related to hydrogen gas handling and debenzylation steps.

Hydrogenation and Epimerization Strategy

A detailed experimental protocol from a comprehensive study on methyl substituted pipecolinates provides a robust method for preparing this compound:

General Procedure A: Ester Formation

The corresponding carboxylic acid is converted to the methyl ester via treatment with thionyl chloride in methanol at 0 °C followed by reflux. This step yields the pyridine methyl ester intermediate.General Procedure B: Hydrogenation

The pyridine methyl ester is hydrogenated using platinum oxide (PtO2) or palladium on carbon (Pd/C) catalysts in acetic acid under hydrogen atmosphere at room temperature. This step reduces the aromatic pyridine ring to the saturated piperidine ring, producing a mixture of cis and trans isomers with a typical ratio of approximately 90:10 favoring the cis isomer.General Procedure C: Epimerization (Optional)

If necessary, the stereochemistry can be further refined by epimerization using potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at low temperature (-78 °C), allowing selective conversion between cis and trans isomers.Isolation and Purification:

The desired cis isomer is isolated by chromatography or crystallization. Characterization by NMR and IR spectroscopy confirms the stereochemistry and purity.

This method is well-documented with detailed experimental conditions and analytical data, demonstrating reproducibility and scalability for laboratory synthesis.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrolysis + Esterification | 4-Methyl-2-cyanopiperidine | HCl reflux, Methanol + Thionyl chloride | Mild conditions, cost-effective, scalable | Requires separation of diastereomers |

| Asymmetric Hydrogenation | 2-Methylpyridine-5-carboxylate | Chiral Rh catalyst, H2 gas, AcOH | High enantioselectivity | Expensive catalyst, safety concerns |

| Hydrogenation + Epimerization | 2-Methylpyridine-5-carboxylate | PtO2 or Pd/C, H2, KOtBu (epimerization) | High cis selectivity, detailed protocols | Requires hydrogenation setup, possible epimerization step |

Research Findings and Notes

- The hydrolysis and esterification route is preferred for large-scale synthesis due to its operational simplicity and avoidance of precious metal catalysts.

- Hydrogenation under PtO2 in acetic acid provides a high yield of the cis isomer, which is the target stereochemistry for this compound.

- Epimerization using strong bases like KOtBu allows fine-tuning of stereochemical outcomes but must be controlled to avoid overreaction or decomposition.

- Analytical characterization (NMR, IR, HRMS) is critical at each step to confirm the structure and stereochemistry of intermediates and final products.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Methyl cis-2-methylpiperidine-5-carboxylate, and how can reproducibility be ensured?

- Methodological Answer : The synthesis typically involves cyclization of substituted pyridine precursors or stereoselective reduction of piperidine derivatives. Key steps include:

- Catalytic hydrogenation under controlled pressure (e.g., H₂/Pd-C) to achieve cis-stereoselectivity .

- Esterification of the carboxylate group using methanol and acid catalysts (e.g., H₂SO₄) .

- Purity validation via HPLC (≥98% purity) and GC-MS to confirm absence of stereoisomeric contaminants .

Q. What analytical techniques are critical for characterizing Methyl cis-2-methylpiperidine-5-carboxylate?

- Methodological Answer :

- Stereochemical confirmation : X-ray crystallography for absolute configuration (e.g., Cahn-Ingold-Prelog priorities) or NOESY NMR to verify cis-substituent proximity .

- Functional group analysis : FT-IR for ester carbonyl (∼1720 cm⁻¹) and piperidine N-H stretches (∼3300 cm⁻¹) .

- Quantitative purity : Combine ¹H/¹³C NMR integration with chromatographic retention times .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the stereochemical outcome during synthesis?

- Methodological Answer :

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring cis-isomers via dipole interactions, while non-polar solvents may promote epimerization .

- Temperature control : Low temperatures (−20°C to 0°C) reduce kinetic energy, minimizing undesired trans-isomer formation. Use jacketed reactors with real-time monitoring .

- Data Analysis : Plot % cis-isomer yield vs. solvent dielectric constant/temperature to identify optimal conditions .

Q. What computational tools can predict the reactivity and stability of Methyl cis-2-methylpiperidine-5-carboxylate in aqueous environments?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Use software like GROMACS to model hydrolysis kinetics of the ester group under varying pH (e.g., t₁/₂ at pH 7.4 vs. 2.0) .

- DFT calculations : Calculate activation energies for ring-opening reactions (B3LYP/6-31G* basis set) .

- Validation : Compare simulated degradation pathways with experimental LC-MS data .

Q. How can contradictory spectral data (e.g., NMR shifts) from different studies be resolved?

- Methodological Answer :

- Reference standardization : Calibrate instruments using certified reference materials (e.g., deuterated solvents with known purity) .

- Dynamic exchange analysis : Perform variable-temperature NMR to detect conformational equilibria affecting chemical shifts .

- Meta-analysis : Cross-reference data with crystallographic databases (e.g., Cambridge Structural Database) to resolve discrepancies .

Experimental Design & Data Interpretation

Q. What strategies minimize byproduct formation during large-scale synthesis?

- Methodological Answer :

- Flow chemistry : Continuous reactors reduce residence time, limiting side reactions like over-esterification .

- In-line purification : Integrate scavenger resins (e.g., polymer-bound reagents) to trap impurities .

- Process Analytical Technology (PAT) : Use real-time FT-IR/Raman spectroscopy for feedback control .

Q. How should researchers design stability studies for Methyl cis-2-methylpiperidine-5-carboxylate under accelerated conditions?

- Methodological Answer :

- ICH Q1A guidelines : Store samples at 40°C/75% RH for 6 months, with periodic HPLC analysis .

- Degradation pathways : Identify major impurities (e.g., hydrolysis products) via LC-QTOF-MS and propose mechanistic pathways .

- Statistical modeling : Apply Arrhenius equations to extrapolate shelf life at 25°C .

Data Presentation & Peer Review

Q. What criteria determine inclusion of synthetic data in primary manuscripts vs. supplementary materials?

- Methodological Answer :

- Primary manuscript : Include one representative synthesis (full spectral data, yields, stereochemical proof) .

- Supplementary materials : Provide detailed protocols for analogs (e.g., varying substituents) and raw chromatograms .

Q. How can researchers address peer review critiques about insufficient stereochemical evidence?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。